molecular formula C21H36 B7724548 Pentadecylbenzene CAS No. 68890-99-3

Pentadecylbenzene

Cat. No.: B7724548
CAS No.: 68890-99-3
M. Wt: 288.5 g/mol
InChI Key: JIRNEODMTPGRGV-UHFFFAOYSA-N
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Description

Pentadecylbenzene, also known as 1-phenylpentadecane, is an organic compound with the molecular formula C₂₁H₃₆. It is a member of the alkylbenzene family, characterized by a benzene ring attached to a long alkyl chain. This compound is notable for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst:

C6H6+C15H31ClAlCl3C6H5C15H31+HCl\text{C}_6\text{H}_6 + \text{C}_{15}\text{H}_{31}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_{15}\text{H}_{31} + \text{HCl} C6​H6​+C15​H31​ClAlCl3​​C6​H5​C15​H31​+HCl

Industrial Production Methods

In industrial settings, this compound is produced through similar alkylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentadecylbenzene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce benzoic acid derivatives.

    Reduction: Hydrogenation can reduce the benzene ring to form cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Pentadecylbenzene is used in various scientific research applications, including:

    Chemistry: As a model compound for studying alkylbenzene behavior and reactions.

    Biology: Investigating its interactions with biological membranes due to its hydrophobic nature.

    Medicine: Exploring its potential as a drug delivery vehicle for hydrophobic drugs.

    Industry: Used as a surfactant and in the production of lubricants and detergents.

Mechanism of Action

The mechanism of action of pentadecylbenzene involves its interaction with hydrophobic environments. Its long alkyl chain allows it to embed into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery and surfactant production.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzene: Similar structure but with a shorter alkyl chain (C₁₂H₂₅).

    Hexadecylbenzene: Similar structure but with a longer alkyl chain (C₁₆H₃₃).

    Octadecylbenzene: Similar structure but with an even longer alkyl chain (C₁₈H₃₇).

Uniqueness

Pentadecylbenzene’s unique balance of hydrophobicity and molecular size makes it particularly useful in applications requiring moderate hydrophobic interactions. Its properties are intermediate between those of shorter and longer alkylbenzene compounds, providing a versatile option for various industrial and research applications.

Properties

IUPAC Name

pentadecylbenzene
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InChI

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3
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InChI Key

JIRNEODMTPGRGV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C21H36
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DSSTOX Substance ID

DTXSID5051860
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Molecular Weight

288.5 g/mol
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Physical Description

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid
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Boiling Point

373 °C
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Density

0.8548 @ 20 °C
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Vapor Pressure

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C
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CAS No.

2131-18-2, 68890-99-3
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Melting Point

22 °C
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